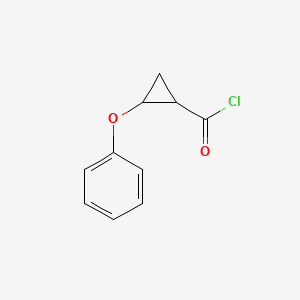

2-Phenoxycyclopropane-1-carbonyl chloride

Description

Significance of Cyclopropane (B1198618) Carboxylic Acid Derivatives in Contemporary Organic Synthesis

Cyclopropane carboxylic acid derivatives represent a critically important class of compounds in modern organic chemistry. The three-membered cyclopropane ring, due to its inherent ring strain and unique orbital arrangement, imparts distinct chemical and physical properties to molecules. These derivatives are not merely chemical curiosities but are found in a wide array of natural products and biologically active molecules, exhibiting properties ranging from enzyme inhibition to antimicrobial and antiviral activities.

In the field of agriculture, for instance, derivatives of cyclopropane carboxylic acid are studied for their role as inhibitors of ethylene (B1197577) biosynthesis in plants. ffhdj.com By modulating ethylene production, these compounds can help regulate plant life cycles, which is crucial for preserving the quality and extending the shelf life of fruits and vegetables. ffhdj.com The structural similarity of some cyclopropane derivatives to 1-aminocyclopropane-1-carboxylic acid (ACC), a key precursor to ethylene, allows them to act as effective inhibitors in these biological pathways. ffhdj.com Furthermore, the rigid, well-defined conformation of the cyclopropane scaffold makes it an invaluable building block in medicinal chemistry for the synthesis of conformationally restricted peptides and other pharmaceutical agents.

General Overview of Acyl Chlorides as Versatile Synthetic Intermediates

Acyl chlorides, also known as acid chlorides, are a class of organic compounds derived from carboxylic acids by replacing the hydroxyl (-OH) group with a chlorine (-Cl) atom. They are among the most reactive of all carboxylic acid derivatives. This high reactivity stems from the presence of two electron-withdrawing groups—the carbonyl oxygen and the chlorine atom—bonded to the same carbon. This arrangement makes the carbonyl carbon highly electrophilic and thus susceptible to attack by a wide range of nucleophiles.

This reactivity makes acyl chlorides exceptionally versatile intermediates in organic synthesis. They are frequently employed in nucleophilic acyl substitution reactions to prepare other carboxylic acid derivatives. The chloride ion is an excellent leaving group, which facilitates these transformations. Common applications include the synthesis of esters (via reaction with alcohols), amides (with ammonia (B1221849) or amines), and acid anhydrides (with carboxylates). Because these reactions are often rapid and proceed to completion, the use of acyl chlorides is frequently preferred over direct reactions with the less reactive parent carboxylic acids.

Table 1: General Reactions of the Acyl Chloride Functional Group

| Reactant | Product Class | General Reaction |

|---|---|---|

| Water (H₂O) | Carboxylic Acid | R-COCl + H₂O → R-COOH + HCl |

| Alcohol (R'-OH) | Ester | R-COCl + R'-OH → R-COOR' + HCl |

| Ammonia (NH₃) | Primary Amide | R-COCl + 2NH₃ → R-CONH₂ + NH₄Cl |

| Primary Amine (R'-NH₂) | Secondary Amide | R-COCl + 2R'-NH₂ → R-CONHR' + R'-NH₃Cl |

| Carboxylate (R'-COO⁻) | Acid Anhydride | R-COCl + R'-COO⁻Na⁺ → R-CO-O-CO-R' + NaCl |

Rationale for Dedicated Research on 2-Phenoxycyclopropane-1-carbonyl chloride

The specific compound, this compound, combines the distinct features of both a cyclopropane derivative and an acyl chloride. The rationale for dedicated research into this molecule lies in its potential as a specialized building block for creating more complex and potentially high-value molecules.

The "2-phenoxycyclopropane" portion of the structure provides a rigid scaffold with a specific three-dimensional shape, which can be crucial for biological activity, such as fitting into the active site of an enzyme. The phenoxy group (a phenyl ring attached via an oxygen atom) adds aromaticity and can participate in various intermolecular interactions. The "carbonyl chloride" functional group serves as a highly reactive site, allowing this molecular fragment to be readily incorporated into larger structures through the formation of stable ester or amide linkages.

Therefore, research on this compound would be driven by the goal of synthesizing novel compounds for applications in medicinal chemistry, agrochemistry, and materials science, leveraging the unique combination of its structural and reactive properties.

Historical Development and Key Milestones in Cyclopropane and Acyl Chloride Chemistry

The chemistry of cyclopropanes and acyl chlorides has developed over more than a century, with several key milestones paving the way for their modern applications.

Cyclopropane Chemistry:

1881: The Austrian chemist August Freund first synthesized cyclopropane. He achieved this by treating 1,3-dibromopropane (B121459) with sodium, inducing an intramolecular Wurtz reaction to form the three-membered ring.

1929: The anesthetic properties of cyclopropane were discovered by V. E. Henderson and G. H. W. Lucas at the University of Toronto. This led to its widespread use as a clinical inhalation anesthetic beginning in the 1930s, a role it held for several decades before being superseded by non-flammable agents.

Acyl Chloride Chemistry: The development of acyl chlorides as key synthetic reagents is tied to the discovery of powerful chlorinating agents in the 19th and early 20th centuries. The introduction of reagents such as phosphorus pentachloride (PCl₅), thionyl chloride (SOCl₂), and oxalyl chloride ((COCl)₂) provided organic chemists with reliable methods to convert relatively unreactive carboxylic acids into highly reactive acyl chlorides. This transformation became a foundational milestone in organic synthesis, enabling the efficient construction of countless organic molecules.

Scope and Objectives of Academic Investigations into this compound

The primary objective would be to utilize it as a synthetic intermediate. Specific research goals would likely include:

Synthesis of Novel Derivatives: Reacting this compound with a diverse library of alcohols, phenols, and amines to create novel ester and amide derivatives.

Biological Screening: Evaluating these new derivatives for potential biological activity. Given the known roles of other cyclopropane derivatives, these compounds could be tested as potential enzyme inhibitors, plant growth regulators, or as candidates for pharmaceutical development.

Structure-Activity Relationship (SAR) Studies: Investigating how modifications to the phenoxy ring or the nucleophile used in the reaction affect the biological activity of the resulting products.

Mechanistic Studies: Exploring how the phenoxycyclopropane moiety influences the reactivity of the acyl chloride group or participates in subsequent reaction steps.

The overarching goal would be to establish this compound as a valuable and versatile scaffold for the development of new functional molecules.

Table 2: Predicted Physicochemical Properties of the Parent Carboxylic Acid Data for the parent compound, 2-phenoxycyclopropanecarboxylic acid, from which the title acyl chloride is derived.

| Property | Predicted Value |

|---|---|

| CAS Number | 7252-94-0 |

| Molecular Formula | C₁₀H₁₀O₃ |

| Molecular Weight | 178.18 g/mol |

| Melting Point | 112 °C |

| Boiling Point | 336.0 ± 35.0 °C |

| Density | 1.320 ± 0.06 g/cm³ |

| pKa | 4.27 ± 0.11 |

Source: ChemicalBook chemicalbook.com

Structure

2D Structure

3D Structure

Properties

CAS No. |

90797-97-0 |

|---|---|

Molecular Formula |

C10H9ClO2 |

Molecular Weight |

196.63 g/mol |

IUPAC Name |

2-phenoxycyclopropane-1-carbonyl chloride |

InChI |

InChI=1S/C10H9ClO2/c11-10(12)8-6-9(8)13-7-4-2-1-3-5-7/h1-5,8-9H,6H2 |

InChI Key |

QULPVACMFCIEGY-UHFFFAOYSA-N |

Canonical SMILES |

C1C(C1OC2=CC=CC=C2)C(=O)Cl |

Origin of Product |

United States |

Synthetic Methodologies for 2 Phenoxycyclopropane 1 Carbonyl Chloride

Precursors and Starting Materials

The primary precursor for the synthesis of 2-Phenoxycyclopropane-1-carbonyl chloride is 2-phenoxycyclopropanecarboxylic acid . The synthesis of this crucial starting material can be approached through several routes. While specific documented syntheses of 2-phenoxycyclopropanecarboxylic acid are not extensively detailed in readily available literature, general methods for creating similar cyclopropane (B1198618) structures can be inferred. These often involve the cyclopropanation of an appropriate alkene precursor. For instance, derivatives of cyclopropanecarboxylic acid are known to be inhibitors of ethylene (B1197577) biosynthesis in plants.

Classical Conversion Strategies to Acyl Chlorides

The conversion of the carboxylic acid group in 2-phenoxycyclopropanecarboxylic acid to an acyl chloride is a standard organic transformation. Several classical reagents are employed for this purpose, each with its own mechanistic pathway and advantages. Acyl chlorides are generally more reactive than their corresponding carboxylic acids, making them valuable intermediates in organic synthesis. chemguide.co.ukpearson.com

Thionyl Chloride (SOCl₂) Mediated Synthesis

Thionyl chloride is a widely used reagent for the preparation of acyl chlorides from carboxylic acids. masterorganicchemistry.comlibretexts.org The reaction is favored because the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which simplifies the purification of the desired acyl chloride. chemguide.co.ukmasterorganicchemistry.com

The mechanism commences with the nucleophilic attack of the carboxylic acid's oxygen on the electrophilic sulfur atom of thionyl chloride. jove.comchemtube3d.comyoutube.com This is followed by the expulsion of a chloride ion and subsequent deprotonation to form a chlorosulfite intermediate. jove.comlibretexts.org This intermediate is a better leaving group than the original hydroxyl group. libretexts.orglibretexts.org A subsequent nucleophilic attack by the chloride ion on the carbonyl carbon leads to a tetrahedral intermediate, which then collapses to form the final acyl chloride product, along with the gaseous byproducts. masterorganicchemistry.comjove.comyoutube.com

Table 1: Reaction Parameters for Thionyl Chloride Mediated Synthesis

| Parameter | Details |

| Reagent | Thionyl Chloride (SOCl₂) |

| Starting Material | 2-phenoxycyclopropanecarboxylic acid |

| Product | This compound |

| Byproducts | Sulfur Dioxide (SO₂), Hydrogen Chloride (HCl) |

| Key Intermediate | Chlorosulfite intermediate |

| Advantages | Gaseous byproducts simplify purification |

Oxalyl Chloride ((COCl)₂) Mediated Synthesis

Oxalyl chloride is another effective reagent for converting carboxylic acids to acyl chlorides, often favored for its milder reaction conditions compared to thionyl chloride. wikipedia.orgchemicalbook.com The reaction typically proceeds with catalytic amounts of N,N-dimethylformamide (DMF).

The mechanism involves the initial reaction of oxalyl chloride with DMF to form a Vilsmeier reagent, which is the active chlorinating agent. The carboxylic acid then reacts with this intermediate. The reaction ultimately yields the acyl chloride, carbon dioxide, and carbon monoxide, which are all volatile and easily removed from the reaction mixture. wikipedia.orgchemicalbook.com This method is particularly useful for substrates that may be sensitive to the harsher conditions of other chlorinating agents. chemicalbook.com

Phosphorus Pentachloride (PCl₅) and Phosphorus Trichloride (B1173362) (PCl₃) Approaches

Both phosphorus pentachloride (PCl₅) and phosphorus trichloride (PCl₃) are effective for the synthesis of acyl chlorides from carboxylic acids. chemguide.co.ukkhanacademy.org

With PCl₅ , the reaction involves the attack of the carboxylic acid on the phosphorus center, leading to the formation of an intermediate that eliminates a chloride ion. jove.com This is followed by the attack of the chloride ion on the carbonyl carbon, resulting in the acyl chloride and phosphorus oxychloride (POCl₃) as a byproduct. chemguide.co.ukjove.com The formation of the stable P=O bond in POCl₃ helps to drive the reaction forward. jove.com

PCl₃ reacts with carboxylic acids in a 3:1 stoichiometric ratio. The reaction is generally less vigorous than with PCl₅ and produces phosphorous acid (H₃PO₃) as a byproduct. chemguide.co.uk The separation of the acyl chloride from the non-volatile phosphorous acid can be achieved by distillation. chemguide.co.uk

Table 2: Comparison of Classical Chlorinating Agents

| Reagent | Byproducts | Separation | Key Features |

| Thionyl Chloride (SOCl₂) | SO₂(g), HCl(g) | Simple, due to gaseous byproducts | Commonly used, efficient |

| Oxalyl Chloride ((COCl)₂) | CO₂(g), CO(g), HCl(g) | Simple, due to gaseous byproducts | Milder conditions, often used with a catalyst |

| Phosphorus Pentachloride (PCl₅) | POCl₃(l), HCl(g) | Requires fractional distillation | Vigorous reaction |

| Phosphorus Trichloride (PCl₃) | H₃PO₃(s) | Requires fractional distillation | Less vigorous than PCl₅ |

Advanced and Sustainable Synthetic Strategies

In the pursuit of greener and safer chemical processes, alternatives to traditional chlorinating agents are being explored.

Phosgene (B1210022) (COCl₂) and its Alternatives in Acyl Chloride Formation

Phosgene (COCl₂) can convert carboxylic acids to acyl chlorides, but its extreme toxicity limits its use in laboratory settings. wikipedia.org The reaction produces the acyl chloride, hydrogen chloride, and carbon dioxide.

Due to the significant hazards associated with phosgene, safer alternatives have been developed. These include diphosgene (trichloromethyl chloroformate), a liquid, and triphosgene (bis(trichloromethyl) carbonate), a crystalline solid. wikipedia.orgsigmaaldrich.com Triphosgene is a stable, solid reagent that can be handled more safely than gaseous phosgene and is often used as a direct substitute. nih.govnih.gov It can be used to generate phosgene in situ, thereby minimizing the risks associated with handling the gas directly. These alternatives offer a more practical and safer approach to acyl chloride synthesis while maintaining the reactivity of phosgene. sigmaaldrich.comnih.gov

Continuous-Flow and Microreactor Methodologies for Labile Acyl Chlorides

The synthesis of labile acyl chlorides, such as this compound, presents significant challenges in traditional batch processing due to their inherent instability. Continuous-flow and microreactor technologies offer powerful solutions to overcome these limitations by providing superior control over reaction parameters.

Microreactors, with their high surface-area-to-volume ratio, enable extremely efficient heat exchange. This is critical for managing highly exothermic reactions, such as the conversion of a carboxylic acid to an acyl chloride using reagents like thionyl chloride or oxalyl chloride. researchgate.net By preventing temperature spikes, these systems minimize thermal decomposition of the sensitive acyl chloride product.

Furthermore, continuous-flow setups allow for the in situ generation and immediate consumption of the acyl chloride. nih.gov The product stream from the reactor can be directly introduced into a subsequent reaction, minimizing the time it exists in an isolated state and thus reducing the opportunity for degradation. This "just-in-time" production is a key advantage for handling unstable intermediates. rsc.orgresearchgate.net The precise control over residence time, stoichiometry, and mixing afforded by these systems leads to higher yields, improved purity, and enhanced safety by limiting the volume of hazardous material present at any given moment. mdpi.com

Table 1: Comparison of Batch vs. Continuous-Flow Synthesis for Labile Acyl Chlorides

| Feature | Batch Synthesis | Continuous-Flow/Microreactor Synthesis |

|---|---|---|

| Heat Transfer | Limited, potential for thermal runaways | Excellent, rapid heat dissipation |

| Reaction Time | Long, includes heating/cooling of the entire batch | Short, precisely controlled residence time |

| Safety | Higher risk due to large volumes of reagents | Enhanced safety with small reaction volumes |

| Product Stability | Product held at reaction conditions for extended periods, risking decomposition | Product is continuously removed, minimizing degradation |

| Process Control | Difficult to precisely control temperature and mixing | Precise control over temperature, mixing, and stoichiometry |

| Scalability | Often requires significant redevelopment | Scaled by running the system for longer durations ("scale-out") |

Chemoenzymatic Approaches to Cyclopropane Scaffolds

The synthesis of the core cyclopropane structure is a critical step preceding the formation of the final acyl chloride. Chemoenzymatic methods have emerged as a highly effective strategy for constructing chiral cyclopropane scaffolds with exceptional stereoselectivity. nih.gov These approaches leverage the catalytic prowess of enzymes for the key cyclopropanation step, which is often difficult to control using traditional chemical catalysts. nsf.gov

Engineered heme proteins, such as myoglobin (B1173299) and cytochrome P450 variants, have been successfully employed as biocatalysts to facilitate carbene transfer reactions. nih.govnsf.gov In a typical chemoenzymatic route, a diazo compound (a carbene precursor) and an alkene are exposed to the engineered enzyme. The enzyme's active site orchestrates the reaction to produce a cyclopropane with very high diastereomeric and enantiomeric excess (up to 99% ee). nih.gov This biological catalysis avoids the need for expensive and often toxic heavy metal catalysts commonly used in chemical cyclopropanations. nsf.gov

This strategy is particularly valuable in drug discovery and development, where specific stereoisomers are often required for biological activity. nsf.gov By generating an enantiopure cyclopropane carboxylic acid precursor, the subsequent conversion to this compound ensures the chirality is carried through to the final reactive intermediate. researchgate.net

Purification and Isolation Techniques for this compound and its Intermediates

The successful synthesis of this compound is contingent upon rigorous purification of both the final product and its precursors. Given the reactivity of the acyl chloride, these methods must be chosen carefully to avoid degradation.

Distillation and Sublimation Techniques

Fractional distillation is a primary method for the purification of acyl chlorides. libretexts.orglibretexts.orgchemguide.co.uk This technique separates compounds based on differences in their boiling points. For a thermally sensitive compound like this compound, distillation is performed under reduced pressure (vacuum distillation). Lowering the pressure reduces the boiling point of the compound, allowing it to vaporize at a lower temperature and minimizing the risk of thermal decomposition. reddit.com This method is effective for separating the acyl chloride from non-volatile impurities, such as the catalyst used in its formation or any unreacted carboxylic acid precursor. chemguide.co.uk

Sublimation is a purification technique applicable to solid compounds, where a solid is transformed directly into a gas without passing through a liquid phase, and then re-condensed back into a pure solid. While less common for acyl chlorides themselves, which are often liquids, sublimation could be a viable method for purifying solid intermediates in the synthetic pathway, such as a crystalline cyclopropane carboxylic acid precursor. cdnsciencepub.comnasa.gov

Chromatographic Methods (e.g., Column Chromatography, Flash Chromatography)

Chromatographic methods are indispensable for purifying intermediates in the synthesis of this compound, particularly for separating compounds with similar polarities. Column chromatography and its faster variant, flash chromatography, operate by passing a mixture through a stationary phase (commonly silica (B1680970) gel) with a liquid mobile phase (the eluent).

Separation occurs based on the differential partitioning of the components between the two phases. Compounds that interact more strongly with the polar stationary phase travel down the column more slowly, while less polar compounds are carried through more quickly by the eluent. This technique is highly effective for isolating the 2-phenoxycyclopropane-1-carboxylic acid precursor from byproducts generated during the cyclopropanation step. Careful selection of the solvent system is crucial for achieving optimal separation. Due to the high reactivity of the final acyl chloride with the silica gel (which has surface hydroxyl groups), this method is generally not suitable for purifying the final product but is ideal for its precursors.

Recrystallization and Precipitation Protocols

Recrystallization is a powerful technique for purifying solid organic compounds, making it highly suitable for the 2-phenoxycyclopropane-1-carboxylic acid intermediate. orgsyn.org The process involves dissolving the impure solid in a hot solvent in which it is highly soluble, and then allowing the solution to cool slowly. As the solution cools, the solubility of the compound decreases, and it crystallizes out, leaving the impurities behind in the solution. rochester.edu

The choice of solvent is critical; an ideal solvent dissolves the compound well at high temperatures but poorly at low temperatures. Sometimes a mixed-solvent system is employed to achieve the desired solubility profile. rochester.edu Precipitation is a related, but faster, method where a non-solvent is added to a solution of the compound to rapidly force it out of solution as a solid. While faster, precipitation generally yields a less pure product than slow recrystallization. For obtaining a high-purity carboxylic acid before its conversion to the highly reactive acyl chloride, recrystallization is the preferred method. nasa.govgoogle.com

Table 2: Summary of Purification Techniques

| Technique | Phase of Compound | Principle of Separation | Best Suited For |

|---|---|---|---|

| Vacuum Distillation | Liquid | Difference in boiling points | Final product (acyl chloride) |

| Sublimation | Solid | Solid-to-gas phase transition | High-purity solid intermediates |

| Flash Chromatography | Solid/Liquid | Differential adsorption to stationary phase | Non-acidic intermediates |

| Recrystallization | Solid | Differential solubility in a solvent at different temperatures | Crystalline solid intermediates (e.g., carboxylic acid) |

Reactivity and Reaction Mechanisms of 2 Phenoxycyclopropane 1 Carbonyl Chloride

Nucleophilic Acyl Substitution Pathways of 2-Phenoxycyclopropane-1-carbonyl chloride

The acyl chloride functional group is a highly reactive carboxylic acid derivative, readily undergoing nucleophilic acyl substitution. This class of reactions proceeds through a general addition-elimination mechanism, where a nucleophile attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate. Subsequently, the chloride ion, being an excellent leaving group, is eliminated, regenerating the carbonyl double bond and yielding the substituted product.

Amidation Reactions for Diverse Amide Derivatives

This compound reacts readily with a wide range of primary and secondary amines, as well as ammonia (B1221849), to furnish the corresponding 2-phenoxycyclopropane-1-carboxamides. researchgate.net These reactions are typically rapid and exothermic, often carried out at low temperatures to control the reaction rate. A base, such as triethylamine (B128534) or pyridine (B92270), is commonly added to neutralize the hydrogen chloride byproduct that is formed, driving the reaction to completion. fishersci.co.uk The versatility of this reaction allows for the synthesis of a diverse library of amide derivatives by simply varying the amine nucleophile.

The general mechanism for amidation involves the nucleophilic attack of the amine on the carbonyl carbon of the acyl chloride, followed by the elimination of the chloride ion.

Table 1: Examples of Amidation Reactions with this compound

| Amine Nucleophile | Product |

|---|---|

| Ammonia | 2-Phenoxycyclopropane-1-carboxamide |

| Aniline | N-phenyl-2-phenoxycyclopropane-1-carboxamide |

| Diethylamine | N,N-diethyl-2-phenoxycyclopropane-1-carboxamide |

Esterification Reactions for Ester Derivatives

The reaction of this compound with alcohols leads to the formation of 2-phenoxycyclopropane-1-carboxylate esters. This esterification process is generally efficient and can be performed under mild conditions. nih.govunc.edu Similar to amidation, a weak base like pyridine is often employed to scavenge the HCl produced. researchgate.net The choice of alcohol determines the nature of the resulting ester, providing a straightforward route to various ester derivatives. Phenols can also be used as nucleophiles in this reaction to form the corresponding phenyl esters.

Table 2: Representative Esterification Reactions

| Alcohol/Phenol (B47542) | Product |

|---|---|

| Methanol | Methyl 2-phenoxycyclopropane-1-carboxylate |

| Ethanol | Ethyl 2-phenoxycyclopropane-1-carboxylate |

| tert-Butanol | tert-Butyl 2-phenoxycyclopropane-1-carboxylate |

Formation of Anhydrides and Acid Fluorides/Bromides

Mixed carboxylic anhydrides can be synthesized by reacting this compound with a carboxylate salt or a carboxylic acid in the presence of a base. libretexts.orggoogle.comthieme-connect.de This reaction provides an activated form of the carboxylic acid that can be useful in further synthetic transformations, such as peptide coupling. Symmetrical anhydrides can also be formed, though the reaction with a different carboxylate is more common for generating mixed anhydrides. organic-chemistry.org

Furthermore, the chloride can be exchanged for other halides. For instance, treatment with a fluoride (B91410) source can yield the corresponding acyl fluoride, which may offer different reactivity profiles in subsequent reactions. Similarly, reaction with a bromide source can produce the acyl bromide.

Friedel-Crafts Acylation with Aromatic Systems

This compound can act as an acylating agent in Friedel-Crafts reactions to introduce the 2-phenoxycyclopropanecarbonyl group onto an aromatic ring. chemguide.co.ukyoutube.com This electrophilic aromatic substitution reaction is typically catalyzed by a strong Lewis acid, such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃). beilstein-journals.orgkhanacademy.org The Lewis acid coordinates to the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and generating a highly reactive acylium ion or a polarized complex. mdpi.comnih.gov This electrophile then attacks the electron-rich aromatic ring, leading to the formation of an aryl 2-phenoxycyclopropyl ketone after rearomatization. The reaction generally works well with activated aromatic compounds. rsc.org

Reactions Involving the Cyclopropane (B1198618) Ring System Adjacent to the Carbonyl Chloride

The cyclopropane ring in this compound is susceptible to ring-opening reactions due to the inherent ring strain and the electronic influence of its substituents. The phenoxy group acts as an electron donor, while the carbonyl chloride is a powerful electron acceptor, creating a "donor-acceptor" cyclopropane. This electronic arrangement polarizes the C1-C2 bond and weakens the distal C2-C3 bond, making the ring prone to cleavage under various conditions. scispace.com

Ring-Opening Reactions of the Cyclopropane Moiety

The ring-opening of donor-acceptor cyclopropanes can be initiated by electrophiles or nucleophiles. rsc.orgnih.govrsc.org In the case of derivatives of this compound, such as the corresponding amides, treatment with a superacid can lead to cleavage of the cyclopropane ring. For the closely related N-phenyl-2-phenylcyclopropane-1-carboxamide, protonation of the amide carbonyl triggers the opening of the vicinal C1-C2 bond of the cyclopropane ring. nih.gov This process generates a dicationic intermediate that can then react with a nucleophile, such as benzene, in a Friedel-Crafts type reaction. nih.gov

Alternatively, nucleophilic attack can also induce ring-opening. The polarization of the cyclopropane ring makes the C2 and C3 positions susceptible to nucleophilic attack, depending on the reaction conditions and the nature of the nucleophile. These reactions often proceed with high stereoselectivity and provide a powerful method for the synthesis of functionalized open-chain compounds. researchgate.netresearchgate.net The specific regioselectivity of the ring-opening (cleavage of the C1-C2 vs. C2-C3 bond) is influenced by the nature of the substituents and the reaction conditions. nih.gov

Table 3: Mentioned Compound Names

| Compound Name |

|---|

| This compound |

| 2-Phenoxycyclopropane-1-carboxamide |

| N-phenyl-2-phenoxycyclopropane-1-carboxamide |

| N,N-diethyl-2-phenoxycyclopropane-1-carboxamide |

| N-benzyl-2-phenoxycyclopropane-1-carboxamide |

| Methyl 2-phenoxycyclopropane-1-carboxylate |

| Ethyl 2-phenoxycyclopropane-1-carboxylate |

| tert-Butyl 2-phenoxycyclopropane-1-carboxylate |

| Phenyl 2-phenoxycyclopropane-1-carboxylate |

| N-phenyl-2-phenylcyclopropane-1-carboxamide |

| Aluminum chloride |

| Iron(III) chloride |

| Triethylamine |

| Pyridine |

| Benzene |

| Ammonia |

| Aniline |

| Diethylamine |

| Benzylamine |

| Methanol |

| Ethanol |

| tert-Butanol |

In-depth Analysis of this compound Reveals Limited Publicly Available Research

A comprehensive review of available scientific literature and chemical databases indicates a notable scarcity of specific research focused on the chemical compound this compound. While general principles of reactivity for related structures such as cyclopropanes and acyl chlorides are well-documented, detailed experimental and theoretical studies concerning the cycloaddition reactions, rearrangement pathways, and specific mechanistic investigations of this compound are not readily found in publicly accessible sources.

The inherent reactivity of the acyl chloride functional group suggests susceptibility to nucleophilic attack, and the strained cyclopropane ring can participate in various ring-opening and rearrangement reactions. However, the specific influence of the phenoxy substituent on these transformations, including detailed kinetic and thermodynamic data, remains largely unexplored in the available literature.

Consequently, a detailed article adhering to the requested outline, which includes specific sections on [2+1] cycloadditions, rearrangement reactions, elucidation of reaction intermediates, transition state analysis, and kinetic studies for this compound, cannot be generated at this time due to the lack of specific research findings for this particular molecule.

Further empirical and computational research would be necessary to provide the scientifically accurate and detailed information required to fulfill the user's request.

Applications of 2 Phenoxycyclopropane 1 Carbonyl Chloride in Advanced Organic Synthesis

Utility in Polymer and Materials Science

Further research and publication in the field of synthetic organic chemistry are required to elucidate the specific roles and applications of 2-Phenoxycyclopropane-1-carbonyl chloride.

Synthesis of Specialty Monomers and Functionalized Polymers

There is no available research data detailing the use of this compound as a monomer or in the synthesis of specialty monomers for the creation of functionalized polymers.

Precursors for Advanced Organic Materials

No literature has been identified that describes the application of this compound as a precursor for advanced organic materials.

Contributions to Methodology Development in Organic Chemistry

There is no information available on the specific contributions of this compound to the development of new methodologies in organic chemistry.

Due to the lack of specific information on "this compound" in the public domain and scientific literature databases accessible through the search, the generation of a detailed and accurate article strictly adhering to the provided outline is not possible.

Stereochemical Aspects and Control in 2 Phenoxycyclopropane 1 Carbonyl Chloride Chemistry

Isomeric Forms of 2-Phenoxycyclopropane-1-carbonyl chloride

This compound can exist as multiple stereoisomers due to the substituted cyclopropane (B1198618) ring. The two substituents on the ring, the phenoxy group at C2 and the carbonyl chloride group at C1, can be oriented on the same side or on opposite sides of the ring plane, leading to cis and trans diastereomers.

Cis/trans Isomerism:

In the cis isomer, the phenoxy and carbonyl chloride groups are on the same face of the cyclopropane ring.

In the trans isomer, these groups are on opposite faces.

Each of these diastereomers is chiral and can exist as a pair of enantiomers:

(1R,2S)- and (1S,2R)-2-Phenoxycyclopropane-1-carbonyl chloride: These are the enantiomers of the cis form.

(1R,2R)- and (1S,2S)-2-Phenoxycyclopropane-1-carbonyl chloride: These are the enantiomers of the trans form.

The relative stability and reactivity of these isomers can differ significantly, influencing the pathways of their synthesis and subsequent chemical transformations.

Chiral Resolution Techniques for Enantiomeric Enrichment

The separation of racemic mixtures of 2-phenoxycyclopropane-1-carboxylic acid, the precursor to the carbonyl chloride, into its constituent enantiomers is a key step in obtaining enantiomerically pure products. Several chiral resolution techniques can be employed for this purpose.

Enzymatic Resolution: Lipases are commonly used enzymes for the kinetic resolution of racemic esters of cyclopropanecarboxylic acids. In this method, the enzyme selectively hydrolyzes one enantiomer of the ester, allowing for the separation of the unreacted ester and the hydrolyzed carboxylic acid. For instance, lipases from Candida species have been shown to be effective in the resolution of related cyclopropane derivatives.

Chiral Chromatography: High-performance liquid chromatography (HPLC) using a chiral stationary phase is a powerful analytical and preparative method for separating enantiomers. Columns containing polysaccharide derivatives, such as cellulose (B213188) or amylose, can effectively resolve the enantiomers of cyclopropanecarboxylic acids or their derivatives.

Diastereomeric Salt Formation: This classical resolution method involves reacting the racemic carboxylic acid with a chiral base (resolving agent) to form a pair of diastereomeric salts. These salts have different physical properties, such as solubility, allowing for their separation by fractional crystallization. Subsequent acidification of the separated diastereomeric salts yields the individual enantiomers of the carboxylic acid.

| Resolution Technique | Principle | Key Advantages |

| Enzymatic Resolution | Selective enzymatic reaction with one enantiomer. | High enantioselectivity, mild reaction conditions. |

| Chiral Chromatography | Differential interaction of enantiomers with a chiral stationary phase. | High resolution, applicable to small quantities. |

| Diastereomeric Salt Formation | Formation of separable diastereomeric salts with a chiral resolving agent. | Scalable, cost-effective for large-scale separation. |

Asymmetric Synthesis of this compound and its Precursors

The direct synthesis of enantiomerically enriched this compound or its precursors is a highly desirable strategy. Asymmetric cyclopropanation reactions are central to this approach, often involving the reaction of a phenoxy-substituted alkene with a carbene precursor in the presence of a chiral catalyst.

A common route involves the asymmetric cyclopropanation of vinyl ethers. For example, the reaction of phenoxyethene with a diazoacetate in the presence of a chiral rhodium(II) catalyst can yield the corresponding 2-phenoxycyclopropane carboxylate with high diastereo- and enantioselectivity. The choice of the chiral ligand on the rhodium catalyst is crucial for achieving high stereocontrol.

Table of Chiral Rhodium Catalysts in Asymmetric Cyclopropanation:

| Catalyst | Chiral Ligand | Typical Substrates | Achieved Selectivity |

| Rh₂(S-DOSP)₄ | N-(dodecylbenzenesulfonyl)prolinate | Vinyl ethers, styrenes | High diastereo- and enantioselectivity |

| Rh₂(S-TCPTAD)₄ | Adamantylglycine derived ligand | Electron-deficient alkenes | High enantioselectivity (up to 98% ee) |

The resulting chiral ester can then be hydrolyzed to the carboxylic acid and subsequently converted to the target carbonyl chloride.

Retention and Inversion of Stereochemistry in Reactions Involving this compound

The stereochemical outcome of reactions at the carbonyl carbon of this compound is critical for maintaining the enantiomeric purity of the product. Nucleophilic acyl substitution reactions are characteristic of acyl chlorides.

Generally, nucleophilic acyl substitution reactions proceed through a tetrahedral intermediate. If the reaction occurs at an achiral center, no new stereocenter is formed. However, in the case of a chiral acyl chloride like this compound, the reaction occurs at the carbonyl group, which is attached to a stereogenic carbon (C1 of the cyclopropane ring). The reaction itself does not directly involve breaking bonds at the stereocenter. Therefore, these reactions typically proceed with retention of configuration at the chiral center.

For reactions involving the cyclopropane ring itself, such as ring-opening reactions, the stereochemistry can be more complex. Nucleophilic attack on the cyclopropane ring can, in some cases, proceed with inversion of configuration at the carbon atom being attacked, often through a bicyclobutonium-like transition state. However, for typical nucleophilic acyl substitution reactions of this compound, the integrity of the chiral cyclopropane ring is maintained.

Influence of Chiral Catalysts and Auxiliaries

The use of chiral catalysts and auxiliaries is fundamental to controlling the stereochemistry during the synthesis of this compound and its precursors.

Chiral Catalysts: As mentioned in section 5.3, chiral transition metal complexes, particularly those of rhodium and copper, are highly effective in catalyzing asymmetric cyclopropanation reactions. The chiral ligands coordinated to the metal center create a chiral environment that directs the approach of the reactants, leading to the preferential formation of one enantiomer. Engineered enzymes, such as myoglobin-based catalysts, have also emerged as powerful tools for stereoselective cyclopropanation, offering complementary stereoselectivity to traditional metal catalysts. nih.gov Phase-transfer catalysts, often derived from cinchona alkaloids, can also be used to facilitate enantioselective Michael Initiated Ring Closing (MIRC) reactions to form cyclopropanes. nih.gov

Chiral Auxiliaries: A chiral auxiliary is a stereogenic group that is temporarily attached to a substrate to direct the stereochemical outcome of a subsequent reaction. In the context of 2-phenoxycyclopropane synthesis, a chiral alcohol could be used to form an ester with an achiral cyclopropenecarboxylic acid. Subsequent diastereoselective reactions on this system, followed by the removal of the chiral auxiliary, would yield an enantiomerically enriched product. Evans oxazolidinones and camphor-derived auxiliaries are examples of commonly used chiral auxiliaries in asymmetric synthesis. wikipedia.orgsigmaaldrich.com

Analytical Methodologies for Structural Elucidation and Purity Assessment of 2 Phenoxycyclopropane 1 Carbonyl Chloride and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Configurational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including 2-phenoxycyclopropane-1-carbonyl chloride. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for the confirmation of the molecular structure and the determination of stereochemistry. acs.orgbohrium.com

In the ¹H NMR spectrum of cyclopropane (B1198618) derivatives, the protons on the three-membered ring typically exhibit signals at unusually high field (upfield shifts) due to the ring current effect. nih.govresearchgate.net For this compound, the protons of the cyclopropane ring would be expected in a specific region of the spectrum, and their coupling constants (J-values) would provide valuable information about their relative stereochemistry (cis or trans). The protons on the phenyl group and any substituents would appear in the aromatic region of the spectrum.

The configuration of substituted cyclopropanes can often be determined by analyzing the coupling constants between the cyclopropyl (B3062369) protons. thieme-connect.com Generally, the vicinal coupling constant for cis-protons is larger than that for trans-protons. Furthermore, Nuclear Overhauser Effect (NOE) experiments can be employed to determine the spatial proximity of protons, which is invaluable for assigning the relative stereochemistry of the substituents on the cyclopropane ring. core.ac.uk

Table 1: Representative ¹H and ¹³C NMR Data for Cyclopropane Derivatives

| Nucleus | Chemical Shift Range (ppm) | Notes |

| ¹H (Cyclopropyl) | 0.5 - 2.5 | Shielded due to ring current effects. nih.govresearchgate.net |

| ¹H (Aromatic) | 6.5 - 8.0 | Typical range for protons on a phenyl ring. |

| ¹³C (Cyclopropyl) | 10 - 40 | Shielded carbon signals. bohrium.com |

| ¹³C (Carbonyl) | 160 - 180 | Downfield shift characteristic of a carbonyl carbon in an acid chloride. |

| ¹³C (Aromatic) | 110 - 160 | Standard range for aromatic carbons. |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. For this compound, the IR spectrum would be dominated by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the acid chloride. uobabylon.edu.iqblogspot.com This band typically appears at a high frequency, in the range of 1775-1815 cm⁻¹. oregonstate.edu The exact position of this band can be influenced by the electronic effects of the adjacent cyclopropane ring and the phenoxy group.

Other characteristic absorption bands would include C-O stretching vibrations for the phenoxy group, C-H stretching vibrations for the aromatic and cyclopropyl protons, and C-Cl stretching. The presence of these key absorption bands provides strong evidence for the presence of the respective functional groups within the molecule. youtube.comlibretexts.org

Table 2: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Absorption Range (cm⁻¹) | Intensity |

| C=O (Acid Chloride) | 1775 - 1815 | Strong |

| C-O (Aryl Ether) | 1200 - 1275 | Strong |

| C-H (Aromatic) | 3000 - 3100 | Medium |

| C-H (Cyclopropyl) | ~3050 | Medium |

| C-Cl | 600 - 800 | Medium to Strong |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful technique used to determine the molecular weight of a compound and to obtain structural information from its fragmentation pattern. researchgate.net In the mass spectrum of this compound, the molecular ion peak (M⁺) would provide the exact molecular weight of the molecule.

The fragmentation pattern is often predictable and provides a fingerprint of the molecule. libretexts.orgslideshare.netchemguide.co.uklibretexts.org For this compound, common fragmentation pathways would likely involve the loss of the chlorine atom, the carbonyl group, or the phenoxy group. Cleavage of the cyclopropane ring is also a possible fragmentation pathway. Analysis of the masses of the fragment ions can help to piece together the structure of the original molecule and confirm the identity of the compound. High-resolution mass spectrometry (HRMS) can be used to determine the elemental composition of the molecular ion and its fragments with high accuracy.

Table 3: Potential Fragmentation Patterns in the Mass Spectrum of this compound

| Fragment | Description |

| [M-Cl]⁺ | Loss of a chlorine radical. |

| [M-COCl]⁺ | Loss of the carbonyl chloride group. |

| [M-OPh]⁺ | Loss of the phenoxy radical. |

| [C₇H₇O]⁺ | Fragment corresponding to the phenoxy group. |

| [C₃H₄COCl]⁺ | Fragment corresponding to the cyclopropanecarbonyl chloride moiety. |

Chromatographic Methods for Purity Determination and Isomer Separation

Chromatographic techniques are indispensable for assessing the purity of this compound and for separating its potential isomers.

Gas chromatography (GC) is a suitable technique for the analysis of volatile and thermally stable compounds. researchgate.net this compound, being a relatively small molecule, could potentially be analyzed by GC to determine its purity. The technique separates components of a mixture based on their boiling points and interactions with the stationary phase of the GC column.

For chiral derivatives of this compound, chiral GC is a powerful tool for determining the enantiomeric excess (ee). gcms.cz This is achieved by using a chiral stationary phase that interacts differently with the two enantiomers, leading to their separation and allowing for their quantification. researchgate.net The determination of enantiomeric purity is crucial in many applications, particularly in the pharmaceutical and agrochemical industries. nih.govheraldopenaccess.us

High-performance liquid chromatography (HPLC) is a versatile and widely used technique for the purity assessment and separation of a broad range of organic compounds. epa.gov For this compound, reversed-phase HPLC with a suitable C18 column and a mobile phase consisting of a mixture of water and an organic solvent (e.g., acetonitrile (B52724) or methanol) would be a common method to determine its purity. pensoft.netresearchgate.net

Similar to GC, HPLC can also be used for chiral separations. nih.gov Chiral HPLC, employing a chiral stationary phase (CSP), can effectively separate the enantiomers of chiral this compound derivatives. ntu.edu.twnih.gov The choice of the chiral stationary phase and the mobile phase is critical for achieving good separation. chromatographyonline.comsigmaaldrich.com This technique is essential for the analysis and purification of enantiomerically enriched compounds.

X-ray Crystallography for Absolute Configuration Determination (on crystalline derivatives)

For derivatives of this compound that are crystalline, single-crystal X-ray crystallography provides an unambiguous determination of the three-dimensional structure of the molecule, including its absolute configuration. researchgate.netresearchgate.netnih.gov This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The data obtained allows for the precise determination of bond lengths, bond angles, and the spatial arrangement of all atoms in the molecule.

While this compound itself may be a liquid or a low-melting solid, it can be converted into a crystalline derivative (e.g., an amide or an ester) for X-ray analysis. The determination of the absolute configuration by X-ray crystallography is considered the "gold standard" and is often used to validate the results obtained from other techniques like chiral chromatography and NMR spectroscopy. rsc.org

Computational and Theoretical Studies on 2 Phenoxycyclopropane 1 Carbonyl Chloride

Quantum Chemical Calculations of Molecular Structure and Conformation

The structure of this molecule is characterized by the strained, three-membered cyclopropane (B1198618) ring, the planar phenyl group, and the reactive acyl chloride moiety. Calculations would confirm the expected distortion of bond angles within the cyclopropane ring from the ideal sp³ hybridization angle of 109.5° to approximately 60°. slideshare.net The bonding within the cyclopropane ring is often described by the Walsh or Coulson-Moffitt models, which feature "bent" or "banana" bonds with significant p-orbital character, a feature that quantum chemical calculations can quantify. slideshare.net

Conformational analysis would focus on the rotation around two key single bonds: the bond connecting the cyclopropane ring to the carbonyl group and the bond between the oxygen atom and the cyclopropane ring. Rotation around these bonds gives rise to different conformers with varying steric and electronic interactions. Quantum chemical calculations can map the potential energy surface associated with these rotations to identify the most stable (lowest energy) conformations and the energy barriers between them. The relative orientation of the phenyl ring and the carbonyl group with respect to the cyclopropane ring is crucial for understanding its reactivity and potential interactions with other molecules.

Table 1: Predicted Geometrical Parameters for 2-Phenoxycyclopropane-1-carbonyl chloride

The following data are illustrative and based on typical values for similar structural motifs, as specific computational data for the target molecule is not available.

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | C=O (carbonyl) | ~ 1.19 Å |

| Bond Length | C-Cl (acyl chloride) | ~ 1.80 Å |

| Bond Length | C-C (cyclopropane) | ~ 1.51 Å nih.gov |

| Bond Length | C-O (phenoxy) | ~ 1.36 Å |

| Bond Angle | C-C-C (cyclopropane) | ~ 60° |

| Bond Angle | O=C-Cl | ~ 120° |

Frontier Molecular Orbital (FMO) Theory Analysis of Reactivity and Regioselectivity

Frontier Molecular Orbital (FMO) theory is a powerful conceptual framework for predicting the reactivity and selectivity of chemical reactions. imperial.ac.uk It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of another.

For this compound, the HOMO is expected to be located primarily on the phenoxy group, with significant contributions from the oxygen lone pairs and the π-system of the aromatic ring. These are the most accessible electrons and define the molecule's nucleophilic/electron-donating character.

FMO analysis would predict that the primary site for nucleophilic attack is the carbonyl carbon. The interaction between the HOMO of a nucleophile and the LUMO of this compound would lead to the formation of a new bond at this position, initiating a nucleophilic acyl substitution reaction. acs.org

Table 2: Predicted Frontier Molecular Orbital Properties

The following data are hypothetical and serve to illustrate the application of FMO theory.

| Molecular Orbital | Predicted Energy (eV) | Primary Atomic Orbital Contribution | Implication for Reactivity |

| HOMO | ~ -9.5 | p-orbitals of phenoxy ring and oxygen | Site of electron donation (nucleophilicity) |

| LUMO | ~ -1.2 | π* orbital of the C=O bond | Site of electron acceptance (electrophilicity) |

| HOMO-LUMO Gap | ~ 8.3 eV | - | Indicator of chemical reactivity and stability |

Reaction Mechanism Predictions and Energy Barrier Calculations

Computational chemistry provides invaluable tools for mapping the entire pathway of a chemical reaction, identifying intermediates and transition states, and calculating the associated energy barriers. researchgate.net For this compound, the most common reaction is nucleophilic acyl substitution. libretexts.org

Theoretical calculations would model the approach of a nucleophile to the electrophilic carbonyl carbon. The predicted mechanism would proceed via a two-step addition-elimination pathway. nih.gov

Addition: The nucleophile attacks the carbonyl carbon, leading to the formation of a high-energy, tetrahedral intermediate. The geometry changes from trigonal planar at the carbonyl carbon to tetrahedral.

Elimination: The tetrahedral intermediate collapses, reforming the carbon-oxygen double bond and expelling the chloride ion, which is an excellent leaving group.

Computational studies can calculate the free energy of activation (the energy barrier) for this process. acs.org This value is critical for predicting the reaction rate. While reactions at the acyl chloride are most probable, theoretical calculations could also explore alternative, higher-energy pathways, such as those involving the ring-opening of the strained cyclopropane moiety, which can occur under certain conditions. rsc.orgmarquette.edunih.govresearchgate.net

Table 3: Hypothetical Energy Profile for Nucleophilic Acyl Substitution

This table illustrates a possible reaction coordinate for the hydrolysis of this compound.

| Species | Relative Free Energy (kcal/mol) | Description |

| Reactants | 0 | This compound + H₂O |

| Transition State 1 | +15 | Formation of the tetrahedral intermediate |

| Tetrahedral Intermediate | +5 | Covalent adduct of water and the acyl chloride |

| Transition State 2 | +12 | Expulsion of the chloride leaving group |

| Products | -10 | 2-Phenoxycyclopropane-1-carboxylic acid + HCl |

Molecular Dynamics Simulations (if relevant for larger systems or interactions)

Molecular Dynamics (MD) simulations model the movement of atoms and molecules over time, providing insights into the dynamic behavior of systems. nih.govrsc.org For a relatively small molecule like this compound, MD simulations are most powerful when studying its interactions within a larger, more complex environment.

Potential applications for MD simulations would include:

Solvation Studies: Simulating the molecule in a solvent box (e.g., water or an organic solvent) to understand how solvent molecules arrange around it and influence its conformational preferences. nih.gov

Interfacial Behavior: Modeling its behavior at an interface, such as a lipid membrane or a polymer surface.

Biomolecular Interactions: If this compound were a ligand for a biological target (e.g., an enzyme), MD simulations could be used to study the dynamics of the binding process, the stability of the ligand-protein complex, and the specific intermolecular interactions (like hydrogen bonds or π-π stacking) that are involved. mdpi.comrsc.org

Without a specific context of a larger system, MD simulations for this isolated molecule are of limited relevance.

QSAR (Quantitative Structure-Activity Relationship) Modeling of Derivatives (focused on theoretical models)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used primarily in medicinal chemistry and toxicology to correlate the chemical structure of a series of compounds with their biological activity. mdpi.com A QSAR model is a mathematical equation that relates molecular descriptors (numerical representations of chemical structure) to an observed activity.

A theoretical QSAR study on derivatives of this compound would first require the design of a virtual library of related compounds. This would involve systematically modifying the structure, for instance, by adding substituents to the phenyl ring. For each derivative, a set of molecular descriptors would be calculated, including:

Electronic Descriptors: Hammett constants (σ), which describe the electron-donating or -withdrawing nature of substituents.

Steric Descriptors: Molar refractivity (MR) or Taft steric parameters (Es), which relate to the size and shape of substituents.

Lipophilicity Descriptors: The partition coefficient (logP), which measures the compound's affinity for fatty versus aqueous environments.

A statistical method, such as multiple linear regression, would then be used to build an equation linking these descriptors to a hypothetical biological activity (e.g., enzyme inhibition). The resulting model could then be used to predict the activity of new, unsynthesized derivatives, guiding the design of more potent compounds.

Table 4: Hypothetical QSAR Data for Phenyl-Substituted Derivatives

This table provides an illustrative example of data that would be used to construct a QSAR model.

| Substituent (on Phenyl Ring) | logP | Molar Refractivity (MR) | Hammett Constant (σ) | Predicted Activity (pIC₅₀) |

| -H | 2.1 | 43.5 | 0.00 | 5.0 |

| 4-Cl | 2.8 | 48.5 | +0.23 | 5.5 |

| 4-CH₃ | 2.6 | 48.1 | -0.17 | 4.8 |

| 4-OCH₃ | 2.0 | 50.3 | -0.27 | 4.6 |

| 4-NO₂ | 1.8 | 48.1 | +0.78 | 6.2 |

A hypothetical QSAR equation derived from such data might look like: pIC₅₀ = 0.5 * logP - 0.1 * MR + 1.5 * σ + 4.5

This equation would suggest that high lipophilicity and strong electron-withdrawing groups increase activity, while larger substituents decrease it.

Future Research Directions and Perspectives for 2 Phenoxycyclopropane 1 Carbonyl Chloride Chemistry

Development of Novel and More Efficient Synthetic Routes

The development of efficient and stereoselective methods for the synthesis of substituted cyclopropanes remains a significant area of research. organic-chemistry.org Future efforts in the synthesis of 2-phenoxycyclopropane-1-carbonyl chloride are likely to focus on improving yield, stereocontrol, and operational simplicity.

One promising direction is the exploration of catalytic carbene or carbenoid insertion reactions into the O-H bond of phenol (B47542) with a suitable cyclopropyl (B3062369) precursor. nih.gov Transition metal catalysts, particularly those based on rhodium, copper, and palladium, have shown great utility in carbene transfer reactions and could be adapted for this purpose. scispace.com The development of chiral catalysts could also enable the enantioselective synthesis of specific stereoisomers of 2-phenoxycyclopropane-1-carboxylic acid, the precursor to the target carbonyl chloride.

Another avenue lies in the refinement of cyclopropanation reactions of phenoxy-substituted alkenes. The Simmons-Smith reaction and its modifications offer a classic route, but newer methods involving transition-metal-catalyzed decomposition of diazo compounds in the presence of a phenoxy-containing alkene could provide greater control and functional group tolerance. organic-chemistry.orgresearchgate.net Furthermore, photoredox catalysis has emerged as a powerful tool for the synthesis of functionalized cyclopropanes from carboxylic acids, a strategy that could be adapted for the synthesis of the 2-phenoxycyclopropane-1-carboxylic acid precursor. nih.gov

Future research could also focus on one-pot procedures that combine the formation of the cyclopropane (B1198618) ring with the introduction of the phenoxy group, thereby streamlining the synthetic sequence. osti.gov The development of flow chemistry processes for these syntheses could also offer advantages in terms of safety, scalability, and reproducibility.

Exploration of Unprecedented Reactivity Patterns and Transformations

The inherent ring strain of the cyclopropane moiety in this compound imparts unique reactivity that is ripe for exploration. The interplay between the strained ring, the electron-donating phenoxy group, and the electron-withdrawing carbonyl chloride offers intriguing possibilities for novel chemical transformations.

Future research will likely investigate the ring-opening reactions of this molecule under various conditions. Lewis acid activation of the carbonyl group could facilitate nucleophilic attack, leading to ring-opened products with diverse functionalities. researchgate.net The regioselectivity and stereoselectivity of these ring-opening reactions will be of fundamental interest. For instance, the reaction with different nucleophiles could lead to a variety of linear phenolic derivatives that may be of interest in materials science or medicinal chemistry.

The carbonyl chloride group itself is a versatile handle for a wide range of transformations, including the formation of amides, esters, and ketones. The synthesis of a library of 2-phenoxycyclopropane-1-carboxamides, for example, could be readily achieved by reacting the title compound with a diverse set of primary and secondary amines. google.com These derivatives could then be screened for biological activity.

Furthermore, the cyclopropane ring can participate in cycloaddition reactions. Under thermal or photochemical conditions, or in the presence of transition metal catalysts, the three-membered ring can undergo cleavage and rearrangement, potentially leading to the formation of larger ring systems or complex polycyclic structures.

Expansion of Applications in Emerging Fields of Organic and Medicinal Chemistry

The incorporation of the cyclopropane motif is a well-established strategy in drug design to enhance metabolic stability, improve potency, and modulate conformation. researchgate.netnih.gov The this compound scaffold holds significant promise for the synthesis of novel therapeutic agents.

A key area of future research will be the synthesis and biological evaluation of derivatives of this compound. For example, amide derivatives could be designed as inhibitors of enzymes where the phenoxy and cyclopropyl groups interact with specific binding pockets. Recent studies have shown that amide derivatives containing a cyclopropane ring exhibit promising antimicrobial activity. nih.gov The synthesis of a diverse library of such amides derived from this compound could lead to the discovery of new antibacterial and antifungal agents. nih.gov

The unique conformational constraints imposed by the cyclopropane ring can be exploited to design ligands for G-protein coupled receptors (GPCRs) and ion channels. The phenoxy group can also be readily modified to introduce other functionalities, allowing for the fine-tuning of pharmacological properties. For instance, novel phenoxyalkylcarboxylic acid derivatives have been investigated as hypolipidemic agents. nih.gov

Beyond medicinal chemistry, the rigid nature of the cyclopropane ring makes it an attractive component for the design of novel organic materials. Polymers incorporating the 2-phenoxycyclopropane moiety could exhibit interesting thermal and mechanical properties. The reactivity of the carbonyl chloride group would allow for the facile incorporation of this building block into various polymer backbones.

Advancements in Green Chemistry Principles for this compound Synthesis and Reactions

The principles of green chemistry are increasingly guiding the development of new synthetic methodologies. Future research on this compound will undoubtedly focus on developing more environmentally benign synthetic routes and transformations.

Key areas for improvement include the use of safer solvents, the development of catalytic reactions to replace stoichiometric reagents, and the improvement of atom economy. For example, the use of hazardous reagents like thionyl chloride for the conversion of the carboxylic acid to the carbonyl chloride could be replaced with greener alternatives.

The development of catalytic, asymmetric methods for the synthesis of the cyclopropane ring would not only be more efficient but also reduce waste. researchgate.net The use of renewable starting materials and energy-efficient reaction conditions, such as microwave or ultrasound irradiation, will also be important considerations.

Biocatalysis could also play a significant role in the future of this compound chemistry. Enzymes could be employed for the stereoselective synthesis of the cyclopropane ring or for the resolution of racemic mixtures of the carboxylic acid precursor, offering a highly efficient and environmentally friendly approach.

Integration with Automated Synthesis and Machine Learning for Reaction Optimization

The fields of automated synthesis and machine learning are poised to revolutionize organic chemistry. beilstein-journals.orgnih.gov These technologies can be powerfully applied to accelerate the discovery and optimization of reactions involving this compound.

Automated synthesis platforms can be used to rapidly screen a wide range of reaction conditions for the synthesis of the title compound and its derivatives. duke.edu This high-throughput experimentation can generate large datasets that can then be used to train machine learning algorithms. science-symphony.com These algorithms can identify complex relationships between reaction parameters and outcomes, such as yield and stereoselectivity, and predict optimal conditions for a given transformation. nih.gov

For instance, a machine learning model could be developed to predict the optimal catalyst and ligand combination for a specific cyclopropanation reaction to produce the 2-phenoxycyclopropane-1-carboxylic acid precursor with high diastereoselectivity. beilstein-journals.org Similarly, automated systems could be used to synthesize a large library of amide derivatives for biological screening, with machine learning models guiding the selection of amines to maximize the diversity and potential bioactivity of the library.

Q & A

Q. What are the recommended synthetic routes for 2-phenoxycyclopropane-1-carbonyl chloride, and how can intermediates be characterized?

The compound is typically synthesized via cyclopropanation of phenoxy-substituted precursors followed by acylation. A common approach involves reacting cyclopropane carboxylic acid derivatives with chlorinating agents like thionyl chloride (SOCl₂) or oxalyl chloride (ClCO)₂O under anhydrous conditions. Key intermediates, such as 2-phenoxycyclopropane-1-carboxylic acid, should be purified via recrystallization or column chromatography and characterized using 1H/13C NMR and FT-IR spectroscopy (e.g., carbonyl stretch at ~1800 cm⁻¹ for acyl chlorides) .

Q. What safety protocols are critical when handling this compound?

Due to its reactivity as an acyl chloride, strict precautions are necessary:

- Use fume hoods and personal protective equipment (PPE) including nitrile gloves and chemical goggles.

- Avoid contact with moisture to prevent hydrolysis to carboxylic acid and HCl release.

- Store in airtight containers under inert gas (e.g., nitrogen) at 2–8°C .

- In case of spills, neutralize with sodium bicarbonate and collect residues in chemical waste containers .

Q. How is the purity of this compound assessed?

Purity is evaluated via:

- Gas chromatography (GC) or HPLC with UV detection (λ = 210–260 nm).

- Elemental analysis (C, H, Cl) to confirm stoichiometry.

- Titrimetric methods (e.g., potentiometric titration with NaOH) to quantify free HCl .

Advanced Research Questions

Q. How can reaction yields be optimized in the acylation of cyclopropane derivatives?

Yield optimization requires:

- Anhydrous conditions : Use molecular sieves or distillation to dry solvents (e.g., dichloromethane).

- Catalyst selection : Add catalytic DMAP (4-dimethylaminopyridine) to accelerate acylation.

- Temperature control : Maintain 0–5°C during chlorination to minimize side reactions.

- Stoichiometry : Use 1.2–1.5 equivalents of chlorinating agent to ensure complete conversion .

Q. What strategies resolve contradictions in spectral data (e.g., unexpected NMR peaks)?

Conflicting spectral data may arise from:

- Residual solvents : Verify solvent peaks (e.g., DMSO-d6 at δ 2.5 ppm in 1H NMR).

- Rotamers : Perform variable-temperature NMR to detect conformational exchange.

- Impurities : Re-purify via fractional distillation or preparative HPLC. Cross-validate with high-resolution mass spectrometry (HRMS) to confirm molecular ion peaks .

Q. How does steric hindrance from the cyclopropane ring influence reactivity in nucleophilic substitutions?

The cyclopropane ring’s strain enhances electrophilicity at the carbonyl carbon, but steric effects from the phenoxy group can slow nucleophilic attack. To mitigate this:

Q. What are the applications of this compound in designing bioactive molecules?

The compound serves as a versatile building block for:

- Antibacterial agents : Coupling with aminoglycosides to enhance membrane permeability.

- Agrochemicals : Synthesizing cyclopropane-containing herbicides via Friedel-Crafts alkylation.

- Peptide mimics : Introducing rigid cyclopropane motifs into peptidomimetic backbones .

Methodological Considerations

Q. How are stability studies conducted for this compound under varying pH conditions?

- Hydrolysis kinetics : Monitor by dissolving the compound in buffered solutions (pH 2–12) and tracking chloride ion release via ion-selective electrode (ISE) .

- Arrhenius plots : Determine activation energy (Ea) by measuring degradation rates at 25°C, 40°C, and 60°C .

Q. What computational methods predict the reactivity of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.